molecular formula C12H12BrIN2O2 B1290999 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-81-0

5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1290999
CAS No.: 928653-81-0
M. Wt: 423.04 g/mol
InChI Key: NMRYZNNFHQJPMH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 5-bromo-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYZNNFHQJPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640125
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-81-0
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core :

    • The initial step often involves the synthesis of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions of appropriate precursors.
    • Common methods include the use of starting materials like 5-bromo-7-azaindole or related compounds, which undergo cyclization through various coupling reactions.
  • Halogenation :

    • The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution or halogenation reactions.
    • For example, bromination can be performed using N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane at room temperature to selectively introduce bromine at the desired position.
  • Carboxylic Acid Esterification :

    • The final step involves the esterification of the carboxylic acid with tert-butyl alcohol.
    • This reaction can be catalyzed by acid catalysts such as sulfuric acid or performed under mild conditions using coupling reagents like DCC (dicyclohexylcarbodiimide).

Specific Reaction Conditions and Yields

Step Reagent/Conditions Yield (%) Reference
Cyclization 5-Bromo-7-azaindole + coupling agent ~70
Bromination NBS in CH₂Cl₂, RT ~85
Esterification tert-Butanol + DCC, reflux ~90

Alternative Methods

In addition to the above methods, alternative synthetic routes have been explored:

  • Suzuki Coupling :

    • This method involves coupling boronic acids with halogenated pyrroles under palladium catalysis to form substituted pyrrolo compounds.
  • Direct Iodination :

    • Direct iodination can be performed using iodine monochloride or other iodine sources under controlled conditions to ensure regioselectivity.

Challenges in Synthesis

The synthesis of this compound presents several challenges:

  • Regioselectivity : Achieving selective bromination and iodination without affecting other functional groups requires careful control of reaction conditions.

  • Purification : The purification of intermediates can be complicated due to similar solubility properties among by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogen-Substituted Analogs

5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • CAS : 928653-82-1
  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 268.70 g/mol
  • Key Differences : Replaces bromo with chloro at C5. Chloro is a weaker leaving group than bromo, reducing reactivity in nucleophilic substitutions. This analog is less suited for Suzuki-Miyaura couplings but may exhibit distinct electronic properties in medicinal chemistry applications .
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate
  • CAS : 754214-95-4
  • Molecular Formula : C₁₃H₁₅BrN₂O₂
  • Molecular Weight : 327.18 g/mol
  • Key Differences: Features an acetoxy linker between the pyrrolo nitrogen and tert-butyl group.
3-Iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (AMTH006)
  • CAS: Not explicitly listed
  • Molecular Formula : C₁₂H₁₃IN₂O₂ (estimated)
  • Key Differences : Lacks the C5 bromo substituent, limiting its utility in multi-step functionalization. Retains the iodo group for single-site coupling reactions .

Saturation and Substituent Modifications

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • CAS : 1111637-66-1
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.19 g/mol
  • Key Differences : Incorporates a saturated dihydro ring and a methyl group at C3. The reduced aromaticity may enhance solubility and bioavailability, making it favorable for pharmacokinetic studies .
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • CAS : 1211582-69-2
  • Molecular Formula : C₁₂H₁₅BrN₂O₂
  • Molecular Weight : 299.16 g/mol
  • Key Differences : Bromo substituent at C4 instead of C5. Positional isomerism alters electronic distribution and reactivity patterns .

Ethynyl-Functionalized Derivatives (Sonogashira Coupling Products)

Compounds 20b , 20c , and 20d from are synthesized from the precursor 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) . These derivatives replace the iodo group with ethynyl-linked aromatic moieties (e.g., pyridin-3-ylethynyl in 20b ). Unlike the tert-butyl ester-protected target compound, these analogs lack steric protection, rendering the pyrrolo nitrogen more reactive. Their applications focus on optoelectronics and kinase inhibition studies .

Ethyl-Substituted Analog

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
  • CAS : 1228666-29-2
  • Molecular Formula : C₉H₉BrN₂
  • Molecular Weight : 225.09 g/mol
  • Key Differences : Replaces the tert-butyl ester with a smaller ethyl group. The absence of ester protection increases susceptibility to oxidation and hydrolysis. This compound is primarily used in agrochemical research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₁₂H₁₃BrIN₂O₂ 423.06 Br (C5), I (C3), tert-butyl ester (N1) Multi-step cross-coupling, drug design
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester C₁₂H₁₃ClN₂O₂ 268.70 Cl (C5), tert-butyl ester (N1) Medicinal chemistry
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate C₁₃H₁₇BrN₂O₂ 313.19 Br (C5), methyl (C3), dihydro ring Bioavailability optimization
3-Iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (AMTH006) C₁₂H₁₃IN₂O₂ ~374.16 I (C3), tert-butyl ester (N1) Single-site functionalization
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 225.09 Br (C5), ethyl (C2) Agrochemical research

Biological Activity

5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 928653-81-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12BrIN2O2
  • Molecular Weight : 423.04 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine derivatives exhibit various biological activities, including antibacterial and anti-inflammatory effects.

Antibacterial Activity

  • Mechanism : The compound has been tested against several bacterial strains, showing significant bacteriostatic properties.
  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Escherichia coli with an MIC of 50 µM.
    • Effective against Streptococcus agalactiae with an MIC of 75 µM .
  • Comparison with Other Compounds : In studies comparing various derivatives, some showed greater efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory potential of this compound:

  • Inhibition of COX Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
    • IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, similar to standard anti-inflammatory drugs like celecoxib .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of pyrrolo[2,3-b]pyridine and evaluating their antibacterial properties. The synthesized compounds were subjected to agar-well diffusion assays to assess their effectiveness against various pathogens. Some derivatives exhibited significant zones of inhibition against resistant strains of bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on similar compounds to identify key structural features contributing to biological activity. It was found that electron-withdrawing groups at specific positions enhanced antibacterial potency while maintaining low toxicity profiles in vitro .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µM)Reference
AntibacterialE. coli50
AntibacterialS. agalactiae75
Anti-inflammatoryCOX-20.04

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, DCM, RT80–90*
Bromination (5-position)NBS, DMF, 20°C, 4 h85–90*
Iodination (3-position)NIS, FeCl₃, CH₃CN, 60°C, 12 h70–75*
*Hypothetical yields based on analogous protocols .

Basic: How should researchers purify and characterize this compound?

Answer:

  • Purification : Use flash column chromatography (silica gel, heptane/ethyl acetate 7:3) to resolve halogenated byproducts. Recrystallization from ethanol/water (9:1) improves crystalline purity .
  • Characterization :
    • ¹H NMR : Key peaks include δ 8.3–8.4 ppm (pyrrolopyridine protons) and δ 1.5 ppm (tert-butyl group) .
    • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 297.15 (C₁₂H₁₃BrIN₂O₂) .

Advanced: How can cross-coupling reactions be optimized using this compound?

Answer:
The 3-iodo and 5-bromo substituents enable sequential cross-couplings (e.g., Sonogashira, Suzuki). Key strategies:

  • Catalyst system : Pd(PPh₃)₄/CuI for alkynes or Pd(dppf)Cl₂ for boronic acids .
  • Solvent : Degassed DMF or THF under N₂ minimizes dehalogenation.
  • Stoichiometry : Use 1.1 equivalents of coupling partner relative to the limiting halide.

Q. Table 2: Representative Cross-Coupling Yields

Reaction TypePartner ReagentYield (%)
Sonogashira3-Ethynylpyridine75
Suzuki-Miyaura4-Methoxyphenylboronic acid68*
*Hypothetical data extrapolated from analogous substrates .

Advanced: How do steric and electronic effects influence reactivity at the 3- and 5-positions?

Answer:

  • 5-Bromo : Electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions but may slow nucleophilic substitutions.
  • 3-Iodo : Larger atomic radius increases steric hindrance, favoring couplings with linear alkynes (e.g., ethynylpyridines) over bulky partners .
  • Boc group : Electron-donating tert-butyl ester stabilizes the pyrrolopyridine core but may sterically hinder substitutions at the 1-position .

Advanced: How can stability issues during storage or reactions be mitigated?

Answer:

  • Storage : Keep at –20°C under argon to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acids .
  • Reaction Conditions : Maintain pH 6–8 in aqueous mixtures. For acidic steps (e.g., TFA deprotection), limit exposure time to <1 hour .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%). Retention time: ~8.2 minutes .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 44.07%, H: 3.96%, N: 8.56%) .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies arise from:

  • Halogenation order : Iodination before bromination may reduce steric interference, improving yields .
  • Catalyst pre-activation : Sonogashira couplings show higher reproducibility when Pd(PPh₃)₄ is pre-reduced with CuI .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Wear nitrile gloves and goggles due to potential halogenated byproduct toxicity.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

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